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Compound of Interest

Compound Name: 1-Phenyl-2-pyrimidin-4-ylethanone

Cat. No.: B019047 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols relevant to the

medicinal chemistry of 1-Phenyl-2-pyrimidin-4-ylethanone and its derivatives. The

information is based on studies of structurally related pyrimidin-4-yl ethanone analogs, which

have shown potential as kinase inhibitors. While specific data for 1-Phenyl-2-pyrimidin-4-
ylethanone is not extensively available in public literature, the following sections detail the

synthesis, biological evaluation, and potential applications of closely related compounds,

offering a valuable reference for researchers interested in this chemical scaffold.

Introduction and Potential Applications
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-

approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and act as

a bioisostere for other aromatic systems makes it a privileged structure in drug design. The 1-
phenyl-2-pyrimidin-4-ylethanone core represents a key pharmacophore that can be explored

for various therapeutic targets.

Recent research into structurally similar pyrimidin-4-yl ethanone derivatives has highlighted

their potential as ROS1 kinase inhibitors. ROS1 is a receptor tyrosine kinase that, when

constitutively activated through chromosomal rearrangements, acts as an oncogenic driver in

several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). Therefore,

derivatives of 1-Phenyl-2-pyrimidin-4-ylethanone are promising candidates for the

development of targeted cancer therapies.
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Synthesis of Pyrimidin-4-yl Ethanone Derivatives
The synthesis of pyrimidin-4-yl ethanone derivatives can be achieved through a multi-step

process. A representative synthetic scheme for a related series of compounds is outlined

below. This can serve as a foundational protocol for the synthesis of 1-Phenyl-2-pyrimidin-4-
ylethanone and its analogs.

Diagram: Synthetic Pathway for Pyrimidin-4-yl Ethanone
Derivatives
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Caption: General synthetic route to pyrimidin-4-yl ethanone and ethanol derivatives.

Experimental Protocol: Synthesis of 2-(2-Chloro-6-((2-
(diethylamino)ethyl)amino)pyrimidin-4-yl)-1-(3-methoxy-
5-methylphenyl)ethanone (A representative example)[1]
Step 1: Synthesis of 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone

(Intermediate 2)

To a stirred solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran

(THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
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Add a solution of methyl 3-methoxy-5-methylbenzoate (1 equivalent) in anhydrous THF

dropwise to the LDA solution.

Stir the mixture at -78 °C for 1 hour.

Add a solution of 2,4-dichloropyrimidine (1.2 equivalents) in anhydrous THF dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Quench the reaction with saturated aqueous ammonium chloride solution.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography to yield the desired intermediate.

Step 2: Synthesis of 2-(2-Chloro-6-((2-(diethylamino)ethyl)amino)pyrimidin-4-yl)-1-(3-methoxy-

5-methylphenyl)ethanone (Intermediate 3)[1]

To a solution of 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone (1

equivalent) in N-methyl-2-pyrrolidone (NMP), add N,N-diisopropylethylamine (DIPEA) (1.5

equivalents).

Add N,N-diethylethylenediamine (1.2 equivalents) to the mixture.

Stir the reaction mixture at room temperature for 12 hours.

Pour the mixture into water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography to obtain the title compound.
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Derivatives of 1-Phenyl-2-pyrimidin-4-ylethanone have been evaluated for their inhibitory

activity against ROS1 kinase. The in vitro kinase assay is a crucial experiment to determine the

potency of these compounds.

Diagram: Experimental Workflow for Kinase Inhibition
Assay
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Caption: Workflow for determining the in vitro ROS1 kinase inhibitory activity.

Experimental Protocol: In Vitro ROS1 Kinase Assay[2]
Compound Preparation: Prepare a series of dilutions of the test compounds in dimethyl

sulfoxide (DMSO).

Kinase Reaction: In a 96-well plate, add the following components to each well:

ROS1 kinase enzyme.

A suitable substrate (e.g., a synthetic peptide).
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ATP (at a concentration close to its Km value for ROS1).

Assay buffer.

The test compound at various concentrations.

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a

specified time (e.g., 60 minutes).

Detection: Stop the reaction and measure the extent of substrate phosphorylation. This can

be done using various methods, such as:

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel

into the substrate.

Luminescence-based assay: Using a system where the amount of remaining ATP is

correlated with light output.

Fluorescence-based assay: Using a phosphorylation-specific antibody labeled with a

fluorescent probe.

Data Analysis:

Calculate the percentage of kinase inhibition for each compound concentration relative to

a DMSO control.

Plot the percentage of inhibition against the logarithm of the compound concentration.

Determine the IC50 value (the concentration of the compound that inhibits 50% of the

kinase activity) by fitting the data to a sigmoidal dose-response curve.

Quantitative Data: ROS1 Kinase Inhibitory Activity of
Pyrimidin-4-yl Ethanone Derivatives
The following table summarizes the in vitro ROS1 kinase inhibitory activity of a series of

synthesized pyrimidin-4-yl ethanone derivatives.[2]
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Compound ID R1 R2
IC50 (µM) for ROS1
Kinase

4a H 2-(diethylamino)ethyl >100

4b H 2-(piperidin-1-yl)ethyl >100

4c H 2-(morpholino)ethyl >100

5a 3-methoxy-5-methyl 2-(diethylamino)ethyl 15.6

5b 3-methoxy-5-methyl 2-(piperidin-1-yl)ethyl 10.4

5c 3-methoxy-5-methyl 2-(morpholino)ethyl 25.1

6a 3,5-dimethoxy 2-(diethylamino)ethyl 12.3

6b 3,5-dimethoxy 2-(piperidin-1-yl)ethyl 8.9

6c 3,5-dimethoxy 2-(morpholino)ethyl 20.7

Data extracted from a study on pyrimidin-4-yl-ethanol and ethanone derivatives as ROS1

kinase inhibitors.[2]

Signaling Pathway
The targeted inhibition of ROS1 kinase by pyrimidin-4-yl ethanone derivatives is intended to

block downstream signaling pathways that promote cell proliferation and survival in cancer cells

harboring ROS1 fusions.

Diagram: Simplified ROS1 Signaling Pathway and Point
of Inhibition
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Caption: Inhibition of oncogenic ROS1 signaling by pyrimidin-4-yl ethanone derivatives.

Conclusion and Future Directions
The 1-Phenyl-2-pyrimidin-4-ylethanone scaffold represents a promising starting point for the

development of novel kinase inhibitors, particularly targeting ROS1. The synthetic protocols

and biological evaluation methods detailed in these application notes provide a framework for

researchers to design and test new analogs with improved potency and selectivity. Future work

could focus on:

Structure-Activity Relationship (SAR) studies: Systematically modifying the phenyl and

pyrimidine rings to optimize kinase inhibitory activity and selectivity.
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In vivo evaluation: Testing promising compounds in animal models of ROS1-driven cancers

to assess their efficacy and pharmacokinetic properties.

Target profiling: Screening active compounds against a broader panel of kinases to

understand their selectivity profile and identify potential off-target effects.

By leveraging the information provided, researchers can advance the exploration of 1-Phenyl-
2-pyrimidin-4-ylethanone derivatives as potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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